N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-8-6(3-7-2)4-9-5;;/h4,7H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKABNSEDAPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670734 | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185668-03-4 | |
| Record name | N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Boc-Glycine Ethyl Ester (Industrial-Scale Route)
A robust industrially scalable synthesis method involves the following key steps, starting from Boc-glycine ethyl ester:
Step 1: Ammonification
Boc-glycine ethyl ester reacts with saturated ammonia in aqueous isopropanol at room temperature to yield Boc-G-NH2 (compound 2) with about 68.2% yield.Step 2: Sulphamide Formation
Boc-G-NH2 is converted to a Boc-amido sulphamide (compound 3) via reaction with Lawesson reagent in tetrahydrofuran (THF).Step 3: Ring Closure
The key intermediate 2-N-Boc-amine methyl-thiazole (compound 4) is synthesized through a ring closure reaction with bromoacetaldehyde.Step 4: Boc Deprotection and Hydrochloride Formation
Treatment with hydrochloric acid in methanol or other solvents (ethanol, Virahol, dioxane) at room temperature to 80 °C removes the Boc group, yielding the target 2-aminomethyl-thiazole hydrochloride salt (compound 5) with high purity and approximately 85.7% yield.
- Uses inexpensive, readily available raw materials.
- Mild reaction conditions, avoiding extreme temperatures or hazardous reagents.
- High purity product without requiring chromatographic purification.
- Suitable for industrial scale-up due to simplified process and safety profile.
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc-glycine ethyl ester + NH3 (aq. isopropanol), RT, overnight | Boc-G-NH2 | 68.2 | Ammonification at mild conditions |
| 2 | Boc-G-NH2 + Lawesson reagent, THF | Boc-amido sulphamide | Not specified | Formation of sulphamide intermediate |
| 3 | Boc-amido sulphamide + bromoacetaldehyde | 2-N-Boc-amine methyl-thiazole | Not specified | Ring closure reaction |
| 4 | 2-N-Boc-amine methyl-thiazole + HCl/methanol, RT to 80 °C | 2-aminomethyl-thiazole hydrochloride | 85.7 | Boc deprotection and salt formation |
This method was disclosed in patent CN104370851A and represents a significant improvement over prior art by avoiding highly toxic and explosive reagents like diphenyl phosphate azide (DPPA) and ultralow temperature conditions.
Comparative Analysis of Preparation Methods
| Feature | Boc-Glycine Ester Route | Pd-Catalyzed Arylation Route |
|---|---|---|
| Starting Material | Boc-glycine ethyl ester (inexpensive, readily available) | 4-methylthiazole and aryl halides |
| Reaction Conditions | Mild, room temp to 80 °C, no extreme conditions | High temp (100–160 °C), inert atmosphere |
| Safety | Avoids explosive/toxic reagents | Uses palladium catalysts, requires careful handling |
| Purification | No chromatography needed | Flash chromatography often required |
| Scalability | Suitable for industrial scale | More suited for lab scale or specialized synthesis |
| Yield | High (up to 85.7% for final salt) | High (up to 94% for arylation step) |
Research Findings and Notes
- The Boc-glycine ester route avoids the use of diphenyl phosphate azide, a highly explosive and toxic reagent, making it safer and more cost-effective for scale-up.
- The key intermediate 2-N-Boc-amine methyl-thiazole is stable and can be used directly in subsequent steps without purification, improving process efficiency.
- Pd-catalyzed arylation methods have been optimized to reduce byproduct formation and improve yields by adjusting catalyst loading, base, and additives.
- The hydrochloride salt formation step can be performed in various solvents (methanol, ethanol, Virahol, dioxane) at mild temperatures, providing flexibility in process design.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride serves as a valuable reagent in organic synthesis. It is utilized as an intermediate in the preparation of complex organic molecules, enabling the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals.
2. Reaction Mechanisms:
The compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can yield amine derivatives when treated with reducing agents such as lithium aluminum hydride.
- Substitution: The amine group can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Biological Applications
1. Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its thiazole moiety is believed to play a crucial role in its biological activity, making it a candidate for further investigation in drug development .
2. Enzyme Modulation:
The compound acts as a ligand that interacts with specific enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research.
3. Cancer Research:
Studies have shown that this compound may possess antitumor properties. For instance, it has been investigated for its effects on cancer cell lines, revealing potential cytotoxic effects that warrant further exploration for therapeutic applications .
Cystic Fibrosis Research
A study identified this compound as a potential potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound demonstrated mid-nanomolar potency in enhancing CFTR function, indicating its therapeutic potential for cystic fibrosis treatment.
Antitumor Activity
Research highlighted that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Modifications to the thiazole structure were found to enhance antitumor activity, suggesting avenues for developing more effective anticancer agents .
Enzyme Inhibition Studies
High-throughput screening revealed that this compound inhibited specific enzymes linked to disease pathways. This finding underscores its potential as a lead compound for drug development targeting those enzymes .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its structural analogs:
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility:
Commercial and Research Relevance
- The dihydrochloride form is favored in drug development for improved stability and solubility.
- Structural analogs like QZ-7043 and QZ-0089 are available at 95% purity, indicating their utility in high-throughput screening and structure-activity relationship (SAR) studies .
Biological Activity
N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, which is significant for its biological properties. The thiazole moiety is known to act as a pharmacophore in various therapeutic agents, contributing to the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0098 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. The thiazole ring is often associated with cytotoxic activity against various cancer cell lines. For example, compounds similar to N-Methyl-1-(2-methylthiazol-4-yl)methanamine have shown IC50 values indicating significant growth inhibition in cancer cells such as A-431 and Jurkat cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative A | A-431 | < 1 |
| Thiazole Derivative B | Jurkat | < 1 |
| N-Methyl Analog | HT29 | < 10 |
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions that lead to biological effects . For example, it may disrupt the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors, thereby enhancing T-cell activity against cancer cells .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, showing potent activity against resistant strains of bacteria.
- Anticancer Research : In vitro studies demonstrated that thiazole compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species generation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves condensation of 2-methylthiazole-4-carbaldehyde with methylamine under acidic conditions, followed by hydrochlorination to yield the dihydrochloride salt. For example, analogous thiazole derivatives are synthesized via Mannich base reactions or alkylation of thiazole precursors, with purification via recrystallization . Key steps include controlling pH and temperature to optimize intermediate stability.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural characterization employs:
- X-ray crystallography using SHELX software for crystal structure refinement, particularly effective for resolving hydrogen bonding patterns in hydrochloride salts .
- NMR spectroscopy (¹H, ¹³C) to confirm methyl and thiazole substituents.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 201.1312 for related metabolites) .
Q. What solvent systems are recommended for handling this compound?
- Methodological Answer : Due to its polar hydrochloride salt form, the compound is soluble in water and polar solvents like methanol or ethanol. Insolubility in non-polar solvents (e.g., hexane) aids in purification via solvent partitioning. Pre-saturation of solvents with HCl gas can enhance solubility during synthesis .
Q. What analytical techniques are used to assess purity and identity?
- Methodological Answer :
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment .
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and decomposition thresholds .
Q. What safety protocols are critical during laboratory handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers under inert gas (N₂) to minimize hydrolysis. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting poison control .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours for traditional heating).
- Flow chemistry improves mixing and heat transfer for exothermic steps .
Q. What strategies are effective for impurity profiling and mitigation?
- Methodological Answer :
- LC-MS/MS identifies byproducts (e.g., unreacted aldehydes or over-alkylated derivatives).
- Recrystallization in ethanol/water mixtures removes hydrophilic impurities.
- Dynamic light scattering (DLS) monitors particle size distribution to detect aggregates .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models binding to thiazole-sensitive enzymes (e.g., cytochrome P450).
- MD simulations (GROMACS) assess stability in lipid bilayers, relevant for membrane permeability studies.
- QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .
Q. What experimental approaches evaluate stability under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
- pH stability profiling : Monitor degradation kinetics in buffers (pH 1–13) using UV-Vis spectroscopy.
- Long-term stability : Store aliquots at –20°C, 4°C, and 25°C with periodic HPLC analysis .
Q. How is the compound’s bioactivity assessed in pharmacological research?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation.
- In vivo efficacy : Test dose-dependent effects in animal models, with PK/PD modeling to optimize dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
